3-[(1s,4s)-4-hydroxycyclohexyl]propanoic acid, cis
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Overview
Description
3-[(1S,4S)-4-Hydroxycyclohexyl]propanoic acid, cis is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.2 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxy group and a propanoic acid moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,4S)-4-hydroxycyclohexyl]propanoic acid, cis typically involves the following steps:
Cyclohexane Derivative Formation: The starting material is a cyclohexane derivative, which undergoes hydroxylation to introduce the hydroxy group at the 4-position.
Chain Extension: The cyclohexane derivative is then subjected to a chain extension reaction to introduce the propanoic acid moiety. This can be achieved through various methods, including Grignard reactions or other organometallic approaches.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,4S)-4-Hydroxycyclohexyl]propanoic acid, cis can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ketocyclohexylpropanoic acid or 4-carboxycyclohexylpropanoic acid.
Reduction: Formation of 3-[(1S,4S)-4-hydroxycyclohexyl]propanol.
Substitution: Formation of 3-[(1S,4S)-4-alkoxycyclohexyl]propanoic acid or 3-[(1S,4S)-4-acyloxycyclohexyl]propanoic acid.
Scientific Research Applications
3-[(1S,4S)-4-Hydroxycyclohexyl]propanoic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1S,4S)-4-hydroxycyclohexyl]propanoic acid, cis involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can influence pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[(1S,4S)-4-Hydroxycyclohexyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
4-Hydroxycyclohexanecarboxylic acid: Lacks the propanoic acid chain, having a carboxylic acid directly attached to the cyclohexane ring.
Uniqueness
3-[(1S,4S)-4-Hydroxycyclohexyl]propanoic acid, cis is unique due to its specific configuration and the presence of both a hydroxy group and a propanoic acid moiety. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research applications.
Properties
CAS No. |
828911-98-4 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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